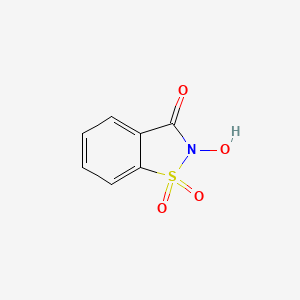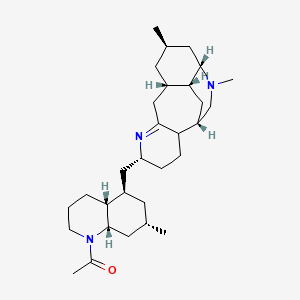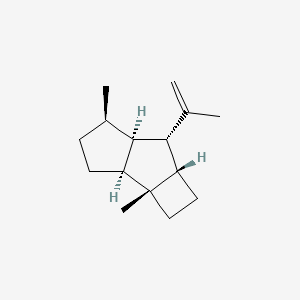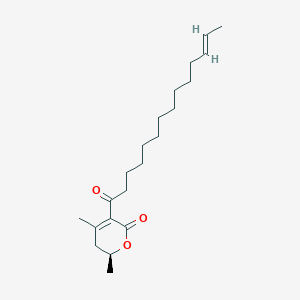
1-(9Z-heptadecenoyl)-2-(9Z-octadecenoyl)-3-(9Z,12Z-octadecadienoyl)-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(9Z)-heptadecenoyl]-2-oleoyl-3-linoleoyl-sn-glycerol is a triacyl-sn-glycerol in which the acyl groups at positions 1, 2 and 3 are specified as (9Z)-heptadecenoyl, oleoyl and linoleoyl respectively. It has a role as a human blood serum metabolite. It is a triacylglycerol 53:4, a triacyl-sn-glycerol and a linoleoyl containing 1,2,3-triacyl-sn-glycerol.
Scientific Research Applications
Chemical Composition and Isolation
- The compound has been identified as one of the nonalkaloidal components isolated from the seeds of Hyoscyamus niger. Among other compounds, it was noted for its unique structure and moderate cytotoxicity in cultured LNCaP human prostate cancer cells (Ma, Liu, & Che, 2002).
Biological Activities
In the realm of pharmacological research, the compound was isolated from the aerial parts of Lysimachia clethroides and its structure was elucidated based on physical data analysis and chemical evidence. However, the study did not provide specific details about its biological activities (Liang et al., 2012).
The compound, identified as a glycerol tridehydrocrepenynate, was the most abundant triacylglycerol in fruiting bodies of the Basidiomycete Craterellus cornucopioides. It was isolated alongside other minor unidentified triacylglycerols, suggesting a potential role in the unique lipid composition of this fungus (Magnus et al., 1989).
A study focused on the leaves of Perilla frutescens (L.) Britton isolated a described monogalactosyldiacylglycerol (MGDG) and two undescribed digalactosyldiacylglycerols (DGDGs) related to the compound . These compounds exhibited significant anti-inflammatory activities in lipopolysaccharide-stimulated murine macrophages RAW264.7 cells, highlighting their potential in traditional anti-inflammatory applications (Zi et al., 2021).
Analytical and Chemical Studies
The compound was part of the study aiming to synthesize delta 5,9 fatty acids. The synthesis approach provided enough material to corroborate the structure and stereochemistry of related compounds, leading to the creation of novel phospholipids which are unsymmetrical with saturated fatty acids at the sn-1 position and delta 5,9 fatty acids at the sn-2 position. This synthesis has significance for structural studies in lipid chemistry (Carballeira, Emiliano, & Guzmán, 1999).
A study on the chemical constituents from the seed coat of Juglans regia isolated a series of compounds, including variants of the compound . The identification of these compounds was primarily based on mass spectrometry and NMR spectra, underscoring the compound's role in the complex chemical matrix of plant seed coats (Liu et al., 2012).
properties
Molecular Formula |
C56H100O6 |
|---|---|
Molecular Weight |
869.4 g/mol |
IUPAC Name |
[(2R)-1-[(Z)-heptadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C56H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-53(51-60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,24-29,53H,4-15,17-18,20-23,30-52H2,1-3H3/b19-16-,27-24-,28-25-,29-26-/t53-/m1/s1 |
InChI Key |
VESVDAJIPQIOEH-NAAHWEMHSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-(4-methylpiperazino)methyleneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1244065.png)
![methyl 1-(4-chlorophenyl)-5-[(E)-(methylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1244066.png)
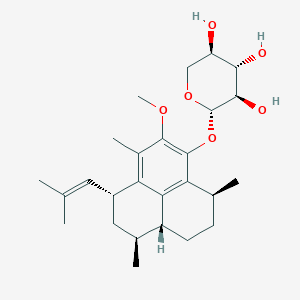
![(2S)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B1244068.png)
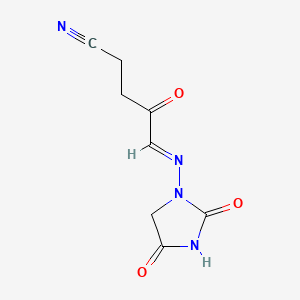
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(3S)-pyrrolidin-3-yl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244072.png)

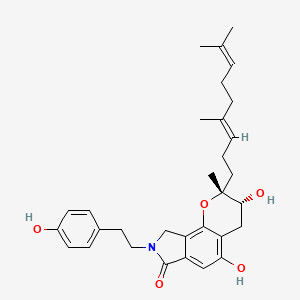

![4-[1-[[Bis(4-methylphenyl)methyl]carbamoyl]-3-(2-ethoxybenzyl)-4-oxoazetidine-2-yloxy]benzoic acid](/img/structure/B1244081.png)
